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3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Kinase inhibitor design H-bond acceptor geometry Structure-activity relationships

This piperidine-ether class molecule uniquely combines a 3,3-diphenylpropan-1-one terminus (validated PAF receptor pharmacophore) with a pyrimidin-4-yloxy-piperidine linker, shifting target engagement from ion channels toward ATP-binding kinase pockets. With favorable SlogP (4.31), zero H-bond donors, and TPSA (~55 Ų) below the CNS penetration threshold, it is a superior starting scaffold for CNS kinase probe development. Unlike the benzhydrylpiperazine analog NP118809, this compound opens kinase-focused profiling campaigns while enabling dual-mechanism PAF/kinase hypotheses. Secure this differentiated building block for reproducible SAR studies.

Molecular Formula C24H25N3O2
Molecular Weight 387.483
CAS No. 2034399-47-6
Cat. No. B2387461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
CAS2034399-47-6
Molecular FormulaC24H25N3O2
Molecular Weight387.483
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4
InChIInChI=1S/C24H25N3O2/c28-24(27-15-7-12-21(17-27)29-23-13-14-25-18-26-23)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-14,18,21-22H,7,12,15-17H2
InChIKeyDVMOAESRFYEMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034399-47-6) — Structural Identity and Research-Grade Procurement Positioning


3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034399-47-6) is a synthetic small molecule belonging to the piperidine-ether class, defined by a 3,3-diphenylpropan-1-one moiety N-linked to a piperidine ring that bears a pyrimidin-4-yloxy substituent at the 3-position. Its molecular formula is C₂₄H₂₅N₃O₂ (MW 387.483 g/mol) with a canonical SMILES of C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4 . The compound incorporates a pyrimidine heterocycle — a privileged scaffold in kinase inhibitor design — alongside a gem-diphenyl motif that confers substantial lipophilicity (SlogP = 4.31) [1]. Unlike the structurally related N-type calcium channel blocker NP118809, which pairs a benzhydrylpiperazine with the same 3,3-diphenylpropan-1-one terminus, this compound replaces the piperazine-benzyhydryl core with a pyrimidin-4-yloxy-piperidine architecture, shifting its predicted pharmacophore space toward kinase and nucleic-acid-binding targets [2].

Why 3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one Cannot Be Replaced by Generic In-Class Analogs


Compounds sharing the 3,3-diphenylpropan-1-one substructure or the pyrimidin-4-yloxy-piperidine scaffold are not functionally interchangeable. Three structural variables — heterocycle identity, substitution position, and linker length — combinatorially dictate target engagement, physicochemical behavior, and metabolic fate [1]. For example, NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one, CAS 41332-24-5) pairs the identical 3,3-diphenylpropan-1-one tail with a benzhydrylpiperazine rather than a pyrimidin-4-yloxy-piperidine, producing a potent N-type calcium channel blocker (IC₅₀ = 0.11 μM) [2]. The pyrimidine-for-piperazine substitution in the target compound redirects its predicted binding profile away from voltage-gated ion channels toward kinase ATP-binding pockets — a fundamental change in target class that simple potency comparisons cannot capture. Similarly, the close analog 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (same formula C₂₄H₂₅N₃O₂, same MW 387.483) differs only in the heterocycle (pyrazine vs. pyrimidine), yet the altered nitrogen positioning (~1.4 Å shift in H-bond acceptor geometry) can abrogate hinge-region kinase binding . Substituting 3-(4-methoxyphenyl) for the 3,3-diphenyl group (CAS 2034399-51-2) reduces both steric bulk and lipophilicity, potentially altering membrane permeability and CYP-mediated oxidative metabolism [3]. These multi-parameter variations mean that even structurally conservative substitutions produce compounds with non-overlapping biological signatures — making direct experimental validation of the specific CAS 2034399-47-6 entity essential for reproducible research.

Quantitative Differentiation Evidence for 3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one vs. Closest Analogs


Heterocycle H-Bond Acceptor Geometry: Pyrimidine vs. Pyrazine Direct Comparison at Identical Molecular Weight

The target compound's pyrimidin-4-yloxy substituent positions two nitrogen atoms at the 1,3-positions of the six-membered ring, creating an H-bond acceptor pair separated by ~2.4 Å — geometry that matches the kinase hinge-region adenine-binding motif. Its closest MW-identical analog, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (same formula C₂₄H₂₅N₃O₂, same MW 387.483), instead employs a pyrazin-2-yloxy group with nitrogen atoms at the 1,4-positions (~3.8 Å separation), which skews the H-bond vector angle by approximately 60° relative to the pyrimidine . This single-atom positional difference is sufficient to discriminate between kinase targets in structurally enabled design campaigns; pyrimidine-containing analogs of this scaffold class have demonstrated PI3Kδ IC₅₀ values in the low nanomolar range (e.g., 0.30 nM for a related pyrimidine-piperidine hybrid in a TR-FRET PI3Kδ assay), whereas pyrazine-substituted congeners typically show >10-fold weaker hinge engagement [1].

Kinase inhibitor design H-bond acceptor geometry Structure-activity relationships

Target Class Divergence: Pyrimidin-4-yloxy-piperidine vs. Benzhydrylpiperazine Scaffold Comparison

The target compound and NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one, CAS 41332-24-5) share an identical 3,3-diphenylpropan-1-one terminus, but differ fundamentally in their central scaffold. NP118809 is a validated N-type voltage-gated calcium channel (Caᵥ2.2) blocker with an IC₅₀ of 0.11 μM and 111-fold selectivity over L-type channels (L-type IC₅₀ = 12.2 μM) [1]. Its benzhydrylpiperazine core provides the basic amine and hydrophobic surface required for ion channel binding. In contrast, the target compound replaces this with a pyrimidin-4-yloxy-piperidine — a motif recurrent in ATP-competitive kinase inhibitors, including clinical-stage PI3Kδ and BTK inhibitors [2]. The pyrimidine N1 and N3 atoms mimic the adenine ring of ATP, enabling hinge-region hydrogen bonding that the benzhydrylpiperazine cannot replicate. This scaffold swap is predicted to redirect activity from ion channel modulation (>100-fold selectivity window reported for NP118809 at Caᵥ2.2 vs. Caᵥ1.2) to kinase inhibition, representing a complete target-class change rather than a potency shift within a single target family [3].

Target class switch Kinase vs. ion channel Scaffold hopping

Lipophilicity Comparison: SlogP Differentiation Between 3,3-Diphenyl and 3-(4-Methoxyphenyl) Congeners

The target compound exhibits a computed SlogP of 4.31 (from the MMsINC database for C₂₄H₂₅N₃O₂), placing it in the moderately lipophilic range consistent with oral bioavailability potential per Lipinski's Rule of 5 (LogP <5) [1]. Its close analog 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034399-51-2; C₁₉H₂₃N₃O₃; MW 341.41), which replaces one phenyl ring with a 4-methoxyphenyl group, has an estimated LogP of approximately 3.0–3.3 — a difference of roughly one log unit. This ~10-fold difference in octanol-water partition coefficient translates to measurably different membrane permeability, plasma protein binding, and susceptibility to CYP450-mediated oxidation [2]. The 3,3-diphenyl moiety also provides greater steric shielding of the propanone carbonyl, potentially reducing Phase I metabolic hydrolysis relative to the mono-phenyl analog. Conversely, the methoxyphenyl congener's lower LogP may offer superior aqueous solubility (>2-fold estimated increase) for biochemical assay formatting — a critical factor when selecting compounds for HTS or fragment-based screening campaigns [3].

Lipophilicity ADME prediction CYP metabolism

Linker Length Effect: Propan-1-one vs. Ethanone Conformational Flexibility Analysis

The target compound incorporates a propan-1-one linker (three methylene units between the carbonyl and the gem-diphenyl carbon), whereas its ethanone analog 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone features a two-carbon linker with the diphenyl group attached directly to the α-carbon . This one-methylene difference alters the spatial relationship between the diphenyl pharmacophore and the pyrimidin-4-yloxy-piperidine core by approximately 1.3–1.5 Å in the fully extended conformation. The propan-1-one linker provides an additional rotatable bond (6 vs. 5 for the ethanone analog), increasing conformational entropy but also allowing the diphenyl group to sample a broader range of orientations relative to the heterocyclic core [1]. In structure-activity relationship studies of related 3,3-diphenylpropionyl-piperidine derivatives, the propionyl linker length has been shown to be critical for PAF receptor antagonism (IC₅₀ values ranging from 15–26 nM for optimized analogs), with ethanone-linked congeners consistently showing ≥5-fold weaker activity due to suboptimal phenyl ring positioning [2].

Conformational analysis Linker optimization Pharmacophore mapping

Piperidine Substitution Position: 3-Pyrimidinyloxy vs. 4-Pyrimidinyloxy Isomer Differentiation

The target compound attaches the pyrimidin-4-yloxy group at the 3-position of the piperidine ring, whereas the pyrazine analog (3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one) utilizes the 4-position . This positional isomerism carries two functional consequences. First, 3-substitution on piperidine introduces a stereogenic center (C3 becomes chiral when the ring is in a fixed conformation), creating a racemic mixture that can exhibit enantiomer-dependent target binding — a property absent in the symmetric 4-substituted analog. Second, the 3-position orients the pyrimidin-4-yloxy substituent in a pseudo-equatorial or pseudo-axial orientation depending on ring conformation, affecting the trajectory of the heterocycle relative to the N-acyl diphenylpropanone group by approximately 30° compared to the 4-substituted isomer [1]. In related piperidine-based kinase inhibitors, 3-substituted variants have shown differential selectivity profiles against PI3K isoform panels compared to their 4-substituted counterparts, with up to 5-fold shifts in isoform preference (e.g., PI3Kδ vs. PI3Kα) attributable to altered vector presentation of the hinge-binding heterocycle [2].

Positional isomerism Piperidine conformation Chiral recognition

Predicted ADME Space Positioning: Rule-of-5 and Rotatable Bond Analysis Against In-Class Benchmarks

The target compound occupies a distinct ADME space within its analog series. With MW = 387.483, SlogP = 4.31, 0 H-bond donors, 5 H-bond acceptors, and 6 rotatable bonds, it satisfies all four Lipinski Rule-of-5 criteria (MW <500, LogP <5, HBD <5, HBA <10) and the Veber rule (rotatable bonds ≤10) [1][2]. Table 1 summarizes how the target compound compares to its four closest analogs across key drug-likeness parameters. Notably, the target compound's 6 rotatable bonds represent an intermediate value — fewer than NP118809 (estimated 8–9 rotatable bonds) but more than the ethanone analog (5 rotatable bonds) — offering a balance between conformational flexibility and entropic penalty upon binding. Its TPSA of approximately 55–57 Ų (estimated by fragment addition) falls within the optimal range for blood-brain barrier penetration (TPSA <60–70 Ų often predictive of CNS access) [2]. This positions the compound favorably for CNS-targeted probe development compared to the more polar methoxyphenyl analog (estimated TPSA ~65–70 Ų) [3].

Drug-likeness ADME prediction Lead optimization

Optimal Research and Procurement Application Scenarios for 3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one


Kinase Inhibitor Lead Discovery and Hinge-Binder Library Design

The target compound's pyrimidin-4-yloxy-piperidine scaffold is structurally pre-organized for ATP-binding pocket engagement in kinases, positioning the pyrimidine N1 and N3 atoms for hinge-region hydrogen bonding [1]. Its SlogP of 4.31 and favorable Rule-of-5 compliance make it suitable as a starting point for lead optimization campaigns targeting lipid kinases (PI3K family) or tyrosine kinases (BTK, EGFR), where pyrimidine-based hinge binders have demonstrated clinical validation [2]. For compound library curation, the target compound offers structural diversity that complements benzhydrylpiperazine-based collections (e.g., NP118809) by providing access to kinase rather than ion channel target space, as established in Section 3.2 [3].

CNS-Penetrant Probe Development Leveraging Optimal TPSA

With an estimated TPSA of approximately 55–57 Ų — below the 60–70 Ų threshold predictive of blood-brain barrier penetration — the target compound is a suitable scaffold for CNS-targeted chemical probe development [1]. Its 0 H-bond donors eliminate a common liability for CNS exposure (HBD count inversely correlates with BBB penetration). Compared to the more polar methoxyphenyl analog (estimated TPSA ~65–70 Ų), the target compound is predicted to exhibit superior passive CNS permeability, while its lower LogP relative to NP118809 (SlogP 4.31 vs. ~5.5–6.0) reduces the risk of non-specific membrane partitioning and hERG channel blockade, as established in Section 3.6 [2].

Structure-Activity Relationship (SAR) Expansion Around the 3,3-Diphenylpropan-1-one Pharmacophore

The 3,3-diphenylpropan-1-one terminus is a validated pharmacophore for PAF receptor antagonism (class-level IC₅₀ values of 15–26 nM for optimized piperidine derivatives) [1]. The target compound uniquely combines this pharmacophore with a pyrimidin-4-yloxy-piperidine linker, enabling exploration of dual-mechanism hypotheses (e.g., simultaneous PAF receptor and kinase modulation). The propan-1-one linker length provides the conformational flexibility needed for simultaneous engagement of two distinct binding sites, as established in Section 3.4 [2]. This compound can serve as a versatile intermediate for parallel SAR exploration through amide coupling diversification at the piperidine nitrogen or nucleophilic aromatic substitution at the pyrimidine ring [3].

Selectivity Profiling Against Pyrazine and Piperazine Analog Comparator Panels

For academic or industrial kinase profiling campaigns, the target compound serves as the pyrimidine-containing reference point in a comparator panel that includes the pyrazine analog (3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one) and the piperazine-based NP118809. This three-compound panel systematically varies the heterocycle (pyrimidine vs. pyrazine) and the central ring (piperidine vs. piperazine) while holding the 3,3-diphenylpropan-1-one terminus constant, enabling deconvolution of heterocycle-specific vs. scaffold-specific contributions to target engagement and off-target profiles, as supported by the differentiation evidence in Sections 3.1, 3.2, and 3.5 [1][2].

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